molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide

Cat. No.: B2554385
CAS No.: 2034353-76-7
M. Wt: 334.339
InChI Key: OXYDLKXPNOIIBT-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide ( 2034353-76-7) is a biologically active small molecule belonging to a novel chemical series of triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives. This compound is identified as a potent inhibitor of PIM kinases, a family of serine/threonine kinases that are promising therapeutic targets in oncology . Research indicates that this chemical scaffold demonstrates a selective biochemical profile, primarily inhibiting PIM-1 and PIM-3 kinase isoforms, and has shown significant antiproliferative activity in tumor cell lines . Optimized compounds within this series, such as the one described, have been found to significantly inhibit the phosphorylation of the pro-apoptotic Bad protein in cell-based assays, a key downstream effect of PIM kinase activity that promotes cell survival . Furthermore, this compound class has been associated with a favorable selectivity profile, with research examples showing no significant hERG channel inhibition at concentrations as high as 20 µM, suggesting a potentially reduced risk of cardiotoxicity in preclinical models . Its molecular weight is 334.33 g/mol with a molecular formula of C17H14N6O2 . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or personal use. It is an essential tool for scientists investigating targeted cancer therapies, kinase inhibitor mechanisms, and combination treatment strategies in oncology research.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDLKXPNOIIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis or Friedländer synthesis, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. The methoxy group is introduced via nucleophilic substitution, and the carboxamide group is formed through amidation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed on the quinoline or triazolopyridazine moieties.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as benzoquinone.

  • Reduction: Reduced quinoline or triazolopyridazine derivatives.

  • Substitution: Substituted quinoline or triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a potential inhibitor of certain enzymes or receptors.

  • Medicine: It has been investigated for its antitumor and antimicrobial properties.

  • Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. The quinoline ring system can bind to various enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

PF-4254644: A c-Met Inhibitor

Structure: 6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline. Key Differences:

  • Substituents : Replaces the methoxy group with a methylpyrazole at position 6 of the triazolo-pyridazine.
  • Linkage : Uses an ethyl linker instead of a carboxamide.
    Activity : PF-4254644 is a potent c-Met inhibitor (IC₅₀ < 1 nM) with high selectivity, attributed to the pyrazole’s steric and electronic effects enhancing target binding . In contrast, the methoxy-substituted carboxamide analog exhibits reduced potency, likely due to weaker hydrophobic interactions and altered pharmacokinetics .

CAS 1022150-57-7: Thio-Linked Analogue

Structure: 6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline. Key Differences:

  • Linkage : Thioether (S) replaces the carboxamide.
  • Substituents: Methylpyrazole at position 6 of triazolo-pyridazine.

N-({6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Methyl)-1-Methyl-1H-Pyrrole-2-Carboxamide

Structure: Pyrrole-carboxamide replaces quinoline. Key Differences:

  • Aromatic System: Pyrrole lacks the extended conjugation of quinoline. Implications: Reduced π-π stacking ability likely diminishes target affinity, but the smaller size may enhance solubility .

Antiproliferative and Cytotoxic Effects

  • Target Compound: Limited direct data, but related triazolo-pyridazine derivatives (e.g., compound 24 in ) show cytotoxicity (IC₅₀ ~1.2 μg/mL against HepG2). The methoxy group may lower reactivity compared to halogenated analogs, reducing off-target toxicity .
  • PF-4254644 : High potency against c-Met-driven cancers but susceptible to metabolic clearance due to the ethyl linker .

Antimicrobial Activity

  • Triazolo-Pyridazine Derivatives : Compounds with pyrazolopyrimidine cores () exhibit moderate antibacterial activity (MIC 8–32 μg/mL). The carboxamide group in the target compound may enhance Gram-negative activity via membrane penetration .

Enzyme Inhibition

  • Thrombin Inhibitors: Benzamidine-containing triazolo-pyridazines () lose activity when replaced with non-basic groups (e.g., methoxy), highlighting the importance of charge interactions .

Structure-Activity Relationships (SAR)

Modification Impact on Activity
Methoxy at Position 6 Enhances metabolic stability but may reduce kinase binding affinity vs. methylpyrazole .
Carboxamide Linker Improves solubility and hydrogen bonding vs. thioether or ethyl linkers .
Quinoline Core Provides strong π-π stacking vs. pyrrole’s limited conjugation .

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a methoxy-substituted triazolo-pyridazine core with a quinoline carboxamide moiety, suggesting potential therapeutic applications in various fields such as oncology and infectious diseases.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H14N4O2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2

This structure features:

  • A triazolo-pyridazine ring system, which is known for its biological activity.
  • A quinoline moiety that enhances the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that related triazolo-pyridazine derivatives exhibit promising anticancer properties. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 1.06 to 2.73 μM . This suggests that this compound may also possess potent anticancer activity.

The mechanism of action for compounds in this class often involves inhibition of specific kinases or enzymes critical for cancer cell proliferation. For example, some derivatives have been shown to inhibit c-Met kinase activity effectively . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Comparative Biological Activity

To provide a clearer understanding of this compound's activity relative to similar compounds, the following table summarizes the biological activities of selected triazolo-pyridazine derivatives:

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound 12eTriazolopyridazine coreAnticancer (A549)1.06
Compound 30aTriazole ringAntibacterial0.125
Compound 42aQuinazoline thioetherAntifungal7.2

Case Study: Anticancer Potential

A recent study evaluated the anticancer potential of triazolo-pyridazine derivatives against several cancer cell lines. Among these compounds, one derivative exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . This highlights the potential for further development of this compound as an effective anticancer agent.

Case Study: Inhibition of Kinases

Another study focused on the inhibitory effects of related compounds on c-Met kinase and demonstrated that certain derivatives could achieve IC50 values as low as 0.090 μM . This suggests that this compound may also act through similar pathways.

Q & A

Q. What are the recommended synthetic routes for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide, and what challenges arise during purification?

Answer: The compound can be synthesized via a multi-step protocol involving:

Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in acetic acid (reaction time: 12–24 hours) .

Methylation : Introduction of the methoxy group at the 6-position using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C .

Carboxamide coupling : Reaction of quinoline-6-carboxylic acid with the triazolo-pyridazine intermediate via EDC/HOBt-mediated coupling in DCM .

Q. Key challenges :

  • Low yields (30–45%) due to steric hindrance during coupling.
  • Purification requires silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carboxamide group .
  • Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact. Electrostatic discharge precautions are critical due to pyridazine’s sensitivity .
  • Solubility : Soluble in DMSO (≥50 mg/mL) and DMF; avoid aqueous buffers (pH < 5 causes precipitation) .

Q. What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm methoxy (–OCH₃) resonance at δ 3.9–4.1 ppm and quinoline aromatic protons at δ 8.2–9.1 ppm .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated m/z: ~418.15) .
  • IR : Validate carboxamide C=O stretch at 1660–1680 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects on receptor binding .
  • Quinoline substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at position 7 to enhance metabolic stability .
  • Biological assays : Use in vitro kinase inhibition assays (IC₅₀ determination) and in vivo pharmacokinetic studies (plasma half-life, bioavailability) .

Data contradiction example : If a substituent improves in vitro activity but reduces in vivo efficacy, evaluate hepatic metabolism via CYP450 inhibition assays .

Q. What strategies resolve discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., oxidative dealkylation of methoxy group) .
  • Protein binding assays : Measure free drug concentration via equilibrium dialysis to account for serum protein interference .
  • Dosing regimen optimization : Adjust administration frequency based on clearance rates (e.g., QD vs. BID dosing) .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

Answer:

  • HPLC conditions : C18 column, mobile phase: 0.1% formic acid in H₂O/acetonitrile (70:30), flow rate 1.0 mL/min, detection at 254 nm .
  • Validation parameters :
    • Linearity: 0.1–50 µg/mL (R² > 0.995).
    • Recovery: >85% in plasma via protein precipitation with acetonitrile .
    • LOQ: 0.05 µg/mL .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.8), CNS permeability, and hERG inhibition risk .
  • Docking studies : AutoDock Vina for binding affinity analysis to target proteins (e.g., kinase domains) .
  • Toxicity alerts : Check for mutagenicity (Ames test) and hepatotoxicity via ProTox-II .

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